Barium polysulfides
Description
Properties
CAS No. |
12231-01-5 |
|---|---|
Molecular Formula |
BaS3-4 |
Molecular Weight |
233.507 |
IUPAC Name |
barium(2+);trisulfide |
InChI |
InChI=1S/Ba.3S/q+2;3*-2 |
InChI Key |
VCHSPJQPEZPMOQ-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[S-2].[Ba+2] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Routes for Barium Polysulfides
Solid-State Synthesis Approaches for Discrete Barium Polysulfides
Solid-state synthesis represents a traditional and widely employed method for the preparation of this compound. These methods typically involve the direct reaction of solid precursors at elevated temperatures.
High-Temperature Solid-State Reactions
High-temperature solid-state reactions are a cornerstone of inorganic synthesis. For this compound, this often involves the reaction of barium-containing precursors with a sulfur source under controlled conditions.
A common industrial method involves the carbothermal reduction of barite (barium sulfate (B86663), BaSO₄) with a carbonaceous material like coal or petroleum coke in a rotary kiln at temperatures ranging from 1000°C to 1250°C in an oxygen-free atmosphere. chemdad.com This process yields an impure product known as "black ash," which is a mixture of barium sulfide (B99878) (BaS), unreacted barite, and carbonaceous impurities. chemdad.com The BaS can then be further reacted with sulfur to form polysulfides.
Another high-temperature route is the direct reaction of the elements, barium and sulfur, calcined in an inert atmosphere. chemdad.com To promote the formation of polysulfides, an excess of sulfur is typically used. For instance, reacting powdered BaS with excess sulfur in a sealed, evacuated ampoule at elevated temperatures can yield various barium polysulfide phases. researchgate.net The specific phase obtained (e.g., BaS₂, BaS₃) is dependent on the stoichiometry of the reactants and the reaction temperature.
A more recent development involves a novel solid-state synthesis route for BaS at a significantly lower temperature of 500°C. nanoge.org This method utilizes a finely milled mixture of barium hydroxide (B78521) [Ba(OH)₂] and elemental sulfur, achieving an 85% conversion to BaS. nanoge.org This lower-temperature process offers a more environmentally friendly and energy-efficient pathway to obtaining the BaS precursor for polysulfide synthesis. nanoge.org
| Reactants | Temperature (°C) | Product | Notes |
| Barite (BaSO₄), Coke | 1000-1250 | "Black Ash" (impure BaS) | Commercial production method. chemdad.com |
| Barium (Ba), Sulfur (S) | High Temperature | Barium Sulfide (BaS) | Direct elemental reaction. chemdad.com |
| Barium Sulfide (BaS), Sulfur (S) | High Temperature | This compound (BaSₓ) | Stoichiometry dependent. researchgate.net |
| Barium Hydroxide [Ba(OH)₂], Sulfur (S) | 500 | Barium Sulfide (BaS) | Lower temperature, efficient conversion. nanoge.org |
Controlled Atmosphere Synthesis Techniques for BaSₓ Phases
The synthesis of specific barium polysulfide phases (BaSₓ) often requires precise control over the reaction atmosphere to prevent unwanted side reactions, such as oxidation.
Controlled atmosphere techniques typically involve carrying out the high-temperature reactions in a vacuum-sealed ampoule or under a continuous flow of an inert gas like argon or nitrogen. This is crucial for preventing the formation of barium oxide or sulfate impurities. chemdad.com
Furthermore, the partial pressure of sulfur within the reaction vessel plays a critical role in determining the final BaSₓ phase. rsc.org By carefully controlling the amount of excess sulfur and the reaction temperature, it is possible to influence the equilibrium and favor the formation of a desired polysulfide. For example, in the synthesis of chalcogenide perovskites where BaSₓ can be an intermediate, the sulfur partial pressure is a key parameter in dictating the resulting phase. rsc.org A low-pressure annealing environment can also be employed to facilitate the removal of volatile byproducts, such as water, while maintaining a controlled sulfur partial pressure to enhance conversion efficiency. nanoge.org
Solution-Phase Synthetic Pathways for this compound
Solution-phase synthesis offers an alternative to solid-state methods, often allowing for lower reaction temperatures and greater control over product morphology and purity.
Precipitation and Crystallization from Aqueous and Non-Aqueous Solutions
This compound can be prepared by precipitation from a solution. A common method involves boiling an aqueous solution of barium hydrosulfide (B80085) [Ba(SH)₂] with elemental sulfur. chemdad.com The polysulfide ions (Sₓ²⁻) form in solution, and upon cooling or changing the solvent conditions, barium polysulfide can precipitate out.
The crystallization process is influenced by factors such as supersaturation, temperature, and the presence of additives. mdpi.com In some cases, a rapid cooling or "thermal shock" procedure is used to induce crystallization from a barium sulfide solution. google.com Alternatively, evaporative concentration can be employed to increase the concentration of barium hydroxide and decrease its solubility, leading to precipitation. google.com
It's important to note that this compound can be water-soluble, particularly species like BaS₃. rsc.orgnsf.gov This property can be exploited for purification, as unwanted soluble byproducts can be washed away. rsc.org
Precursor Chemistry in Solution-Based Synthesis (e.g., thiolate routes)
The use of specific molecular precursors in solution-based synthesis provides a powerful tool for controlling the formation of this compound and related materials. Thiolate routes have emerged as a significant approach, particularly in the synthesis of more complex chalcogenide materials where this compound act as intermediates or fluxes. researchgate.net
In this method, a barium-containing precursor, such as a barium thiolate, is dissolved in a suitable solvent. researchgate.netresearchgate.net This soluble precursor can then react with a sulfur source under milder conditions than traditional solid-state reactions. For instance, the use of barium thiolate and ZrH₂ has been shown to enable the synthesis of BaZrS₃ perovskite at modest temperatures (500–600 °C). researchgate.net The in-situ formation of a barium polysulfide liquid phase is believed to be a key factor in facilitating these low-temperature syntheses. researchgate.net
Advanced Synthetic Strategies Utilizing Barium Polysulfide Flux
In recent years, the use of a molten barium polysulfide (BaSₓ) flux has been identified as a key enabler for the synthesis of complex chalcogenide materials at significantly lower temperatures than conventional methods. rsc.orgresearchgate.net This approach leverages the ability of the molten polysulfide to act as a solvent, dissolving the reactants and facilitating their interaction and crystallization.
The BaSₓ liquid flux has proven pivotal in the synthesis of chalcogenide perovskites like BaZrS₃ and BaHfS₃. researchgate.net Traditional synthesis of these materials requires temperatures of 800–1000 °C, but the presence of a barium polysulfide flux allows for their formation at temperatures as low as 500–600 °C. researchgate.netresearchgate.net This liquid-assisted grain growth mechanism overcomes kinetic barriers and promotes the formation of large, crystalline domains. nsf.gov
The formation of the BaSₓ flux itself can be achieved in-situ by reacting barium-containing precursors with an excess of sulfur. The specific composition of the flux, and thus its melting point and reactivity, can be tuned by controlling the Ba:S ratio and the temperature. This strategy has been successfully extended to the synthesis of solid solutions of these perovskite materials. researchgate.net
| Synthetic Strategy | Key Features | Example Application |
| Solid-State Synthesis | High temperatures, direct reaction of solids. | Industrial production of BaS from barite. chemdad.com |
| Controlled Atmosphere | Prevents oxidation, controls sulfur partial pressure. | Formation of specific BaSₓ phases. rsc.org |
| Solution-Phase Precipitation | Lower temperatures, precipitation from solution. | Boiling Ba(SH)₂ with sulfur. chemdad.com |
| Thiolate Precursor Routes | Use of soluble molecular precursors. | Low-temperature synthesis of BaZrS₃. researchgate.net |
| Barium Polysulfide Flux | Molten salt acts as a solvent, lowers reaction temperature. | Synthesis of large-grain chalcogenide perovskites. rsc.orgresearchgate.net |
Liquid Polysulfide Flux Mediated Synthesis for Complex Chalcogenides
The use of a liquid barium polysulfide (BaSₓ) flux is a key strategy for the synthesis of complex chalcogenides, such as barium zirconium sulfide (BaZrS₃), at moderate temperatures. arxiv.orgarxiv.org This method overcomes the kinetic limitations associated with traditional solid-state reactions, which often require temperatures exceeding 1000°C. arxiv.orgnanoge.org The formation of a liquid flux, typically occurring around 550°C, facilitates the reaction by providing a medium for the dissolution and transport of reactants, thereby lowering the energy barrier for the formation of the desired ternary chalcogenide perovskites. arxiv.orgarxiv.orgresearchgate.net
The process involves heating a mixture of precursors, including a barium source and elemental sulfur, in a controlled atmosphere. arxiv.orgnanoge.org The excess sulfur reacts with the barium compound to form a barium polysulfide melt. This liquid flux then promotes the crystallization of complex chalcogenides like BaZrS₃. rsc.orgresearchgate.net Upon cooling, the flux can solidify into an amorphous barium polysulfide phase. rsc.orgresearchgate.net This technique has been successfully employed to synthesize not only BaZrS₃ but also related materials like BaHfS₃. rsc.orgresearchgate.net
The effectiveness of the liquid flux is evident in the improved crystallinity and larger grain sizes of the resulting chalcogenide perovskite films, even at shorter reaction times and lower temperatures. researchgate.net However, a primary challenge is that phase-pure materials like BaZrS₃ may not form below approximately 550°C due to diffusion limitations, even with the aid of the flux. researchgate.net
Impact of Sulfur Partial Pressure and Temperature on Liquid Flux Formation
The formation and composition of the barium polysulfide liquid flux are highly sensitive to both sulfur partial pressure and temperature. arxiv.orgacs.org These two parameters are critical in determining the reaction pathway and the final products.
Temperature: An increase in temperature generally necessitates a higher sulfur partial pressure to form sulfur-rich polysulfides. acs.org For instance, the formation of BaS₃ at 400°C requires a sulfur partial pressure range of 4 x 10¹ to 1 x 10⁴ Pa, while at 500°C, a pressure above 3 x 10⁵ Pa is needed. acs.org The synthesis of various polysulfide species can be temperature-dependent; for example, in some systems, an increase from 40°C to 55°C favors the formation of di- and trisulfide species. ncsu.edu
Sulfur Partial Pressure: The partial pressure of sulfur plays a decisive role in the synthesis outcome. rsc.orgresearchgate.net High sulfur partial pressures promote the formation of the liquid barium polysulfide flux, which in turn facilitates the growth of crystalline ternary compounds like BaZrS₃. rsc.orgresearchgate.net Studies have shown that at S₆ partial pressures of 0.4 atm and 0.8 atm, crystalline BaZrS₃ is formed with no significant secondary phases. researchgate.net
Conversely, low sulfur partial pressures can lead to the formation of different phases. rsc.org For example, reducing the S₆ partial pressure to 0.1 atm can result in a mixture of BaZrS₃ and Ruddlesden-Popper (RP) phases, such as Ba₄Zr₃S₁₀ and Ba₃Zr₂S₇, along with binary sulfides like BaS. rsc.orgresearchgate.net This indicates that an optimal window of sulfur partial pressure exists to favor the formation of the desired chalcogenide perovskite. arxiv.org
Interactive Data Table: Synthesis of Ba-Zr-S Films at 575°C
| Sample | S₆ Partial Pressure (atm) | Precursors | Resulting Phases |
|---|---|---|---|
| 1 | 0.8 | Ba and Zr dithiocarbamate (B8719985) complexes, HfH₂, S | Crystalline BaZrS₃, amorphous barium polysulfide |
| 2 | 0.4 | Ba and Zr dithiocarbamate complexes, HfH₂, S | Crystalline BaZrS₃, amorphous barium polysulfide |
This table illustrates the significant impact of sulfur partial pressure on the final products in the synthesis of barium zirconium sulfide films. rsc.orgresearchgate.net
Mechanistic Insights into Barium Polysulfide Formation
The formation of this compound is a complex process that can be understood through several key mechanistic steps. A common preparative method involves the reaction of barite (barium sulfate) and a carbonaceous reducing agent at high temperatures (950-1100°C), followed by the addition of sulfur. chembk.com Another route is the direct reaction of barium with sulfur in an inert atmosphere. chemdad.com this compound can also be formed by boiling barium hydrosulfide with sulfur. chemdad.com
In the context of liquid flux synthesis, the mechanism is believed to involve several stages. Initially, at lower temperatures, binary barium sulfides may form. As the temperature and sulfur pressure increase, these react with additional sulfur to form higher-order, sulfur-rich polysulfides (BaSₓ where x > 1). arxiv.orgrsc.org It is proposed that BaS₃, in particular, acts as a liquid flux that overcomes the kinetic barriers associated with solid-state diffusion. arxiv.orgarxiv.org
The formation of this liquid phase is a critical step, enabling the dissolution of other reactants and facilitating the nucleation and growth of the final complex chalcogenide product. rsc.org The process is dynamic, with the equilibrium between different polysulfide species (e.g., BaS₂, BaS₃) being dependent on the temperature and sulfur partial pressure. acs.org For instance, theoretical models predict that at 400°C, BaS₂ is stable between sulfur partial pressures of 4 x 10¹ to 1 x 10⁴ Pa, with BaS forming below this range and BaS₃ above it. acs.org The rapid cooling of the reaction mixture can then quench the liquid flux into an amorphous solid, which may not be detectable by standard characterization techniques like XRD. rsc.orgresearchgate.net
Structural Elucidation and Advanced Characterization of Barium Polysulfides
Crystallographic Investigations of Barium Polysulfide Structures
Crystallography serves as the cornerstone for elucidating the precise three-dimensional arrangement of atoms within barium polysulfide crystals. Both single-crystal and powder X-ray diffraction methods are indispensable for a complete structural characterization.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) stands as a powerful, non-destructive technique that provides intricate details about the internal lattice of crystalline materials. carleton.edu This method allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and the specific ordering of atoms within the crystal structure. carleton.edu For barium polysulfides, SC-XRD is crucial for accurately defining the geometry of the polysulfide anions (Sₙ²⁻) and the coordination environment of the barium cations (Ba²⁺).
The process involves selecting a small, unfractured, and optically clear crystal, typically between 30 and 300 microns in size. carleton.edu This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The interaction of these X-rays with the crystal lattice produces a unique diffraction pattern, which is governed by Bragg's Law. carleton.edu By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional model of the electron density within the crystal can be constructed. This model is then refined to yield the final crystal structure with a high degree of precision. carleton.edu
Powder X-ray Diffraction for Phase Identification and Structural Refinement
Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the analysis of polycrystalline materials. malvernpanalytical.com It is particularly valuable for identifying the crystalline phases present in a sample and can also be used for structural refinement. malvernpanalytical.comrms-foundation.ch In the context of this compound, PXRD is essential for routine phase identification, assessing sample purity, and studying structural changes under different conditions. researchgate.net
The technique involves irradiating a powdered sample with a monochromatic X-ray beam and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. malvernpanalytical.comresearchgate.net By comparing the experimental pattern with reference patterns from databases like the Powder Diffraction File (PDF), the constituent phases can be identified. researchgate.net
For instance, in the synthesis of barium-containing materials, PXRD is used to confirm the formation of the desired barium polysulfide phase and to detect the presence of any impurities, such as barium sulfide (B99878) (BaS) or unreacted sulfur. researchgate.net Furthermore, PXRD data can be used for Rietveld refinement, a powerful method for refining the crystal structure of a material from powder diffraction data. mdpi.com This allows for the determination of lattice parameters, atomic positions, and other structural details, although generally with less precision than single-crystal analysis. stfc.ac.uk The technique is also instrumental in monitoring phase transitions that may occur upon heating or under pressure. mdpi.com
Spectroscopic Probing of Polysulfide Anions and Barium Coordination
Spectroscopic techniques provide complementary information to crystallographic methods by probing the vibrational and electronic properties of this compound. These methods are particularly sensitive to the nature of the sulfur-sulfur bonds in the polysulfide anions and the coordination environment of the barium cation.
Raman Spectroscopy for Sulfur Chain Identification and Vibrational Modes
Raman spectroscopy is an exceptionally useful tool for characterizing the vibrational modes of sulfur-sulfur bonds, making it ideal for identifying the specific polysulfide anions (Sₙ²⁻) present in a sample. researchgate.netpreprints.org The technique is based on the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational frequencies of the molecules. researchgate.net
The Raman spectra of polysulfides exhibit characteristic peaks corresponding to S-S stretching and bending modes. For example, the S-S stretching vibrations in polysulfide anions typically appear in the 400-500 cm⁻¹ region. researchgate.net Specifically, the S₄²⁻ anion in compounds like BaS₄·H₂O shows distinct Raman bands that can be correlated with its known structure. nih.gov The similarity in the Raman spectra of γ-Na₂S₄ and BaS₄·H₂O suggests that the S₄²⁻ anions in both compounds have similar structures. nih.gov
The position and number of Raman peaks can provide information about the length of the sulfur chain (n in Sₙ²⁻) and its conformation. For example, the S₃⁻ radical anion, which can be present in some polysulfide systems, has a characteristic symmetric stretching vibration around 548 cm⁻¹. researchgate.net Different polysulfide species, such as S₂²⁻, S₄²⁻, and S₅²⁻, have unique vibrational signatures that allow for their identification in a mixture. nih.govresearchgate.net The influence of the cation on the geometry of the polysulfide anion can also be studied, as the electric field of the cation can perturb the S-S bonds and alter the vibrational frequencies. acs.org
Table 1: Characteristic Raman Peaks for Various Polysulfide Species
| Polysulfide Species | Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |
|---|---|---|---|
| S₂²⁻ | S-S Stretching | ~451 | researchgate.net |
| S₃⁻ | Symmetric Stretching | ~548 | researchgate.net |
| S₄²⁻ | S-S Stretching | ~440, ~480 | researchgate.net |
| S₄²⁻ | Bending Modes | ~185, ~215 | researchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis
Fourier Transform Infrared (FTIR) spectroscopy is another vibrational spectroscopy technique that provides information about the chemical bonding within a compound. osti.gov It is based on the absorption of infrared radiation at frequencies that correspond to the vibrational modes of specific chemical bonds. researchgate.net While Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds like S-S, FTIR is more sensitive to the vibrations of polar bonds.
In the study of this compound, FTIR can be used to identify the presence of specific functional groups and to probe the interactions between the barium cation and the polysulfide anion. For example, in hydrated this compound like BaS₄·H₂O, FTIR is effective in identifying the O-H stretching and bending vibrations of the water molecules. nih.gov The S-S vibrational modes can also be observed in the far-infrared region of the spectrum. aip.org
By analyzing the shifts in the vibrational frequencies, information about the strength of the chemical bonds and the coordination environment can be inferred. The interaction between the Ba²⁺ cation and the polysulfide anion can lead to changes in the S-S bond polarizability, making some vibrational modes more active in the infrared spectrum. The combination of both FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound. nih.govmorana-rtd.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. lbl.govescholarship.org While X-ray diffraction provides detailed information about the solid-state structure, NMR can reveal the behavior of polysulfide species when dissolved in a solvent. ethz.ch This is particularly relevant for understanding the chemical equilibria and exchange processes that can occur in polysulfide solutions. researchgate.net
Although direct NMR studies on this compound in solution are not extensively reported, studies on related alkali metal polysulfides provide significant insights. lbl.govescholarship.org Techniques like ¹H NMR can be used to study polysulfanes (H₂Sₙ), which are related to polysulfide anions. iwaponline.com More advanced techniques, such as ¹⁷O NMR, can be employed to probe the coordination environment of cations by studying the chemical shifts of solvent molecules or oxygen-containing ligands. researchgate.netrsc.org
For polysulfides, NMR can be used to identify the different Sₙ²⁻ species present in a solution, as they may exist in equilibrium. researchgate.net The chemical shifts of the nuclei are sensitive to the local electronic environment, allowing for the differentiation of terminal and internal sulfur atoms in a polysulfide chain, in principle. However, the rapid exchange of sulfur atoms between different polysulfide anions at room temperature can lead to broadened NMR signals, often requiring low-temperature measurements to resolve individual species. ethz.ch The development of in-situ NMR techniques offers the potential to follow the chemical transformations in polysulfide systems in real-time. jcesr.org
X-ray Absorption Spectroscopy (XAS) for Elemental Speciation and Local Structure
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the local electronic and geometric structure of materials. acs.orgmit.edu It provides detailed information on the oxidation state, coordination chemistry, and interatomic distances of a specific element within a sample. mit.edumdpi.com XAS is particularly valuable for characterizing amorphous or poorly crystalline materials, which are common in studies of this compound. desy.de The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mit.edumdpi.com
XANES analysis of polysulfides reveals distinct features corresponding to the different sulfur environments. mdpi.com Specifically, the terminal sulfur atoms in a polysulfide chain (Sx2-) are more electron-rich than the internal sulfur atoms. mdpi.com This difference in electronic charge results in a shift in the absorption edge energy, with the terminal sulfurs absorbing at a lower energy than the internal ones. mdpi.com For instance, the S K-edge XAS spectra of polysulfides typically show a pre-edge feature around 2471 eV, attributed to the terminal sulfur atoms, and a main-edge feature near 2473 eV, corresponding to the internal sulfur atoms. acs.org The ratio of the intensities or areas of these peaks can be used to estimate the average chain length of the polysulfides in a sample. acs.org
EXAFS analysis provides quantitative information about the local atomic environment around the absorbing atom, including coordination numbers and bond distances. acs.org For polysulfides, EXAFS can be used to determine the average S-S coordination number, which decreases as the polysulfide chains become shorter. acs.org This technique can also help identify specific interactions between the polysulfides and their surrounding environment. acs.org
Table 1: Key XAS Features for Polysulfide Speciation
| Spectral Feature | Energy Range (approx.) | Interpretation | Reference |
| Pre-edge Peak | 2471 eV | Arises from terminal sulfur atoms in the polysulfide chain. | acs.org |
| Main-edge Peak | 2473 eV | Corresponds to the internal sulfur atoms in the polysulfide chain. | acs.org |
| Peak Intensity/Area Ratio | N/A | Can be correlated with the average chain length of the polysulfides. | acs.org |
This table provides a simplified overview of XAS features. The exact energy values and interpretations can vary depending on the specific polysulfide species and the experimental conditions.
UV-Vis Spectroscopy for Electronic Transitions and Species Identification
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for identifying and quantifying different polysulfide species in solution. digitellinc.comnih.gov The method is based on the principle that different polysulfide ions (Sn2-) exhibit characteristic absorption bands in the UV-Vis region due to electronic transitions. nih.govsoton.ac.uk The absorption wavelength is generally observed to decrease with increasing polysulfide chain length. soton.ac.uk
The UV-Vis spectra of polysulfide solutions can be complex, with multiple overlapping absorption bands corresponding to various species present in equilibrium. soton.ac.uk For example, in studies of sodium polysulfides, distinct absorption peaks have been mapped to specific species at different stages of electrochemical cycling. nih.gov These studies have identified species such as Na₂S₈, Na₂S₄, and Na₂S₂ as key intermediates. nih.gov
The speciation of polysulfides is also influenced by factors such as temperature and the nature of the solvent. researchgate.net Temperature changes can alter the equilibrium between different polysulfide species, leading to shifts in the observed UV-Vis spectra. researchgate.net Furthermore, the solvent can affect the solvation of the polysulfide ions, which in turn influences their electronic transitions and absorption spectra. dlr.de
Table 2: Illustrative UV-Vis Absorption Maxima for Polysulfide Species
| Polysulfide Species (Example) | Approximate Absorption Maximum (nm) | Reference |
| Long-chain polysulfides | ~410 nm, ~640 nm | dlr.de |
| S₃•⁻ radical | Observed in some systems | nih.gov |
Note: The absorption maxima are approximate and can be influenced by the cation, solvent, and temperature. This table is for illustrative purposes and highlights the principle of using UV-Vis for species identification.
Microscopic and Morphological Characterization
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a crucial technique for examining the surface morphology and topography of solid materials. researchgate.netiyte.edu.tr In the context of this compound, SEM provides valuable insights into the particle shape, size distribution, and surface texture of synthesized materials. rsc.orgresearchgate.net The technique works by scanning a focused beam of electrons over a sample's surface, which generates various signals that can be used to form an image. iyte.edu.tr
SEM analysis of barium-containing sulfur materials has revealed a range of morphologies depending on the synthesis conditions. For instance, in studies of materials prepared by reacting sulfur with other compounds, SEM has been used to confirm the dispersion of elements and identify any agglomeration of organic material. researchgate.net In other research, SEM images of materials resulting from the sulfurization of barium-containing precursors have shown distinct structures, such as ribbon-like formations. rsc.org
When combined with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental composition maps of the sample's surface. rsc.orgresearchgate.net This capability is useful for confirming the presence and distribution of barium and sulfur throughout the material. rsc.org
Table 3: Morphological Features of Barium-Sulfur Materials Observed by SEM
| Material System | Observed Morphology | Associated Technique | Reference |
| Barium-Sulfur Composites | Well-dispersed carbon and sulfur, some agglomerated organic regions | SEM/EDX | researchgate.net |
| Sulfurization product of Barium Zirconium Oxide | Ribbon-like structures | SEM/EDX | rsc.org |
| Barium Titanate Ceramics | Varied grain structures depending on composition | SEM | ciqtekglobal.com |
Transmission Electron Microscopy (TEM) for Nanoscale Structure and Composition
Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM, enabling the investigation of the internal structure, crystallinity, and nanoscale morphology of materials. researchgate.netazonano.com In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample are used to form an image. azonano.com This technique is particularly well-suited for characterizing nanomaterials, including nanoparticles of barium-containing compounds. thescipub.comresearchgate.net
TEM studies on barium sulfate (B86663) nanoparticles, a related barium-sulfur compound, have provided detailed information about particle size and shape. thescipub.comresearchgate.net For example, research has shown the formation of nearly elliptical and spherical BaSO₄ nanoparticles with sizes ranging from a few nanometers to several tens of nanometers. thescipub.comresearchgate.net High-resolution TEM (HRTEM) can even reveal the lattice fringes of crystalline nanoparticles, providing information about their crystal structure. researchgate.net
Like SEM, TEM can be coupled with analytical techniques such as EDX to determine the elemental composition of specific nanoscale regions of a sample. researchgate.net This is critical for confirming that nanoparticles have the intended composition and for detecting any impurities or compositional variations at the nanoscale.
Table 4: Nanoscale Characteristics of Barium-Containing Nanoparticles from TEM Analysis
| Material | Nanoscale Feature | Size Range (approx.) | Analytical Method | Reference |
| Barium Sulfate Nanoparticles | Nearly elliptical/round shape | 6-26 nm | TEM | thescipub.com |
| Barium Sulfate Nanoparticles | Nearly spherical morphology | 4-92 nm | HRTEM | researchgate.net |
| Copper-doped Barium Sulfate | Flaky-like morphology | Not specified | TEM/EDS | researchgate.net |
Advanced Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) in Controlled Atmospheres
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. umw.edu.pleltra.com This method provides valuable information about the thermal stability, decomposition behavior, and composition of materials. xrfscientific.comegyankosh.ac.in TGA is particularly useful for studying the thermal decomposition of this compound and related compounds. asianpubs.orgresearchgate.net
A TGA experiment involves heating a sample on a precision balance inside a furnace with a controlled gas environment, which can be inert (e.g., nitrogen, argon) or reactive (e.g., air, oxygen). eltra.comegyankosh.ac.in The resulting data is plotted as a thermogram, which shows mass loss (or gain) versus temperature. xrfscientific.com The first derivative of this curve (DTG) shows the rate of mass change and can help to identify distinct decomposition steps. umw.edu.pl
For barium-containing compounds, TGA can be used to study various processes. For example, the decomposition of barium carbonate (BaCO₃), a potential precursor or decomposition product, has been investigated using TGA to determine its decomposition temperature and activation energy. researchgate.net Similarly, the thermal decomposition of barium oxalate (B1200264) has been characterized to understand its pyrolysis behavior. researchgate.net In studies of polymer composites containing barium sulfate, TGA has been employed to assess how the filler affects the thermal stability of the polymer matrix. asianpubs.org
The atmosphere used during the TGA measurement is a critical parameter. eltra.com An inert atmosphere is typically used to study decomposition and pyrolysis reactions without the influence of oxidation. mdpi.com In contrast, an oxidative atmosphere like air can be used to investigate combustion processes or the stability of materials in the presence of oxygen. mdpi.com
Table 5: Thermal Decomposition Data from TGA for Barium Compounds
| Compound | Decomposition Process | Temperature Range (°C) | Atmosphere | Reference |
| Calcium Oxalate Monohydrate (example) | Three-step decomposition | up to ~740 | Air | umw.edu.pl |
| Barium Carbonate | Decomposition to BaO and CO₂ | Starts above 1079 K (806 °C) | Not specified | researchgate.net |
| PLLA/BaSO₄ Composite | Decomposition of PLLA | Slightly higher than neat PLLA | Not specified | asianpubs.org |
| Wood Biomass (example) | Pyrolysis | Max. weight loss at 357 | Not specified | researchgate.net |
This table includes examples of TGA data for various materials to illustrate the type of information obtained. The specific decomposition temperatures for this compound would depend on their chain length and purity.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This method is instrumental in studying the thermal properties of materials, including phase transitions such as melting, crystallization, and glass transitions. torontech.comnih.govfilab.fr
In the context of polysulfides, DSC analysis reveals critical information about their thermal stability and phase behavior. For instance, studies on various polysulfide polymers have utilized DSC to determine their glass transition temperature (Tg) and melting temperature (Tm). researchgate.nettandfonline.com The glass transition appears as a step in the DSC baseline, indicating a change in heat capacity without a formal phase change. wikipedia.org Exothermic events like crystallization and endothermic events like melting are observed as peaks on the DSC curve. wikipedia.org
Research on aromatic polysulfide polymers, such as poly(p-xylylene tetrasulfide), has employed DSC to identify a glass transition temperature around -0.8023 °C and a melting peak at approximately 110.05 °C. tandfonline.com Similarly, for aliphatic polysulfides, DSC has shown that increasing the sulfur content in the polymer structure leads to a decrease in both the melting point and the glass transition temperature. researchgate.net In studies of polymer electrolytes containing fillers like barium titanate, DSC has been used to show a decrease in both the melting point and glass transition temperature upon the addition of the nanofiller, which correlates with an increase in ionic conductivity. researchgate.net
The thermal transitions of barium-containing compounds, while not always polysulfides, also demonstrate the utility of DSC. For example, in BaTiO3-based solid solutions, DSC, in conjunction with other methods, has been used to establish phase diagrams and identify ferroelectric phase transitions. mdpi.com
| Material | Transition | Temperature (°C) | Reference |
| Poly(p-xylylene tetrasulfide) | Glass Transition (Tg) | -0.8023 | tandfonline.com |
| Poly(p-xylylene tetrasulfide) | Melting (Tm) | 110.05 | tandfonline.com |
| PEO/PVDF + 10 wt% BaTiO3 | Melting (Tm) | 60 | researchgate.net |
| PEO/PVDF + 10 wt% BaTiO3 | Glass Transition (Tg) | -46 | researchgate.net |
| Pure BaTiO3 | Rhombohedral to Orthorhombic | ~-90 | mdpi.com |
| Pure BaTiO3 | Orthorhombic to Tetragonal | ~5 | mdpi.com |
| Pure BaTiO3 | Tetragonal to Cubic (Curie) | ~130 | mdpi.com |
Elemental and Compositional Analysis Methodologies
Accurate determination of the elemental and compositional makeup of this compound is crucial for understanding their structure and properties. A suite of advanced analytical techniques is employed for this purpose, each offering unique capabilities for qualitative and quantitative analysis.
Inductively Coupled Plasma – Atomic Emission Spectrometry (ICP-AES)
Inductively Coupled Plasma – Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES), is a powerful technique for determining the elemental composition of materials. wikipedia.org The method involves introducing a sample into a high-temperature argon plasma, which excites atoms and ions, causing them to emit light at characteristic wavelengths for each element. wikipedia.org The intensity of the emitted light is proportional to the concentration of the element in the sample. wikipedia.org
ICP-AES is widely used for the analysis of various elements, including barium, in a range of matrices. epa.govbas.bg For accurate analysis of solid samples like this compound, acid digestion is typically required to bring the elements into solution. epa.gov The technique is noted for its multi-element capability, allowing for the simultaneous determination of several elements. nih.govucsb.edu
The application of ICP-AES has been demonstrated in the analysis of barium in diverse samples, from environmental to industrial materials. fraunhofer.degoogle.com For instance, methods have been developed for the determination of barium in water and acidic solutions, which is relevant for studying the thermodynamic properties of barium compounds. iaea.org In the analysis of automotive catalysts, ICP-AES is used to determine the content of barium, among other elements. bas.bg The detection limits for barium with ICP-AES are typically low, often in the µg/L range. nih.govwho.int
| Element | Wavelength (nm) | Estimated Detection Limit (µg/L) | Reference |
| Barium (Ba) | 230.424 | iaea.org | |
| Barium (Ba) | 233.527 | iaea.org | |
| Barium (Ba) | 455.403 | 0.3 | bas.bg |
| Barium (Ba) | 493.409 | 0.4 | bas.bg |
X-ray Fluorescence (XRF) Spectroscopy
X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. thermofisher.comhoriba.com The process involves irradiating a sample with high-energy X-rays, which causes the ejection of inner-shell electrons from atoms in the sample. carleton.edu When outer-shell electrons fill these vacancies, fluorescent X-rays are emitted with energies characteristic of each element present. thermofisher.com The intensity of these fluorescent X-rays is proportional to the concentration of the element. unimelb.edu.au
XRF is suitable for analyzing solids, liquids, and powders and can detect elements from sodium to uranium. horiba.comijcs.ro It is a widely used method for bulk chemical analysis of geological materials, including rocks and minerals. carleton.edu While generally considered a qualitative or semi-quantitative technique, with proper calibration using standards, it can provide quantitative results. unimelb.edu.aumdpi.com
In the context of barium-containing compounds, XRF is a valuable tool. For example, it can be used to identify the presence of barium in pigments and other materials. unimelb.edu.auijcs.ro Analysis of barium sulfate has been performed using XRF to determine the concentration of impurities. xrf.guru Portable XRF analyzers have proven effective for identifying elements like barium in soil and sediments. clu-in.org The technique's ability to provide rapid, on-site analysis makes it particularly useful in various field applications. iaea.org
| Element | Characteristic X-ray Line | Energy (keV) |
| Barium (Ba) | Kα | 32.19 |
| Barium (Ba) | Kβ | 36.38 |
| Barium (Ba) | Lα | 4.47 |
| Sulfur (S) | Kα | 2.31 |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the study of polysulfides, various MS methods are employed to identify and characterize the different polysulfide species present in a sample. nih.gov
For inorganic polysulfides, derivatization is often necessary to make them volatile enough for analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net A common method involves methylation with reagents like methyl iodide to form dimethyl(poly)sulfides, which can then be analyzed. researchgate.net
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is another key technique. rsc.org It allows for the separation of different polysulfide anions before they are introduced into the mass spectrometer for detection and quantification. rsc.org Recent developments have utilized high-resolution mass spectrometry, such as Orbitrap LC-HRMS, to characterize a wide array of glutathione-based polysulfides and polysulfanes formed in biological reactions. mdpi.com
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) combines a high-temperature ICP source with a mass spectrometer. nih.gov While primarily used for elemental analysis at trace levels, coupling HPLC with ICP-MS has been shown to be a novel method for the speciation and quantification of polysulfide anions and molecular sulfur. rsc.org This approach allows for the direct detection of the main sulfur isotope, overcoming certain interferences. rsc.org
| Technique | Analyte Type | Key Findings | Reference |
| GC-MS | Derivatized inorganic polysulfides | Detection of dimethyl(poly)sulfides with low detection limits (ng/L range). | researchgate.net |
| HPLC-MS | Polysulfide anions | Separation and quantification of various polysulfide species. | rsc.org |
| LC-HRMS (Orbitrap) | Glutathione-based polysulfides | Identification of a wide variety of species including GSSnSG, GSSnH, and GSnOH. | mdpi.com |
| HPLC-ICP-MS | Polysulfide anions and molecular sulfur | Quantification of various lithium polysulfide mixtures in organic solvents. | rsc.org |
Chemical Reactivity, Redox Processes, and Mechanistic Studies of Barium Polysulfides
Thermodynamics of Barium Polysulfide Systems
The thermodynamic properties of barium polysulfides dictate their stability and behavior under different conditions of temperature and pressure. Understanding these properties is fundamental to controlling their synthesis and application.
Phase stability diagrams are essential tools for visualizing the stable phases of a material system under varying conditions. For the barium-sulfur (Ba-S) system, the pressure-temperature (p-T) phase diagram reveals the domains of stability for different barium sulfide (B99878) compounds.
Experimental and theoretical studies have been conducted to map out the Ba-S phase diagram, defining the stability regions for barium sulfide (BaS), barium disulfide (BaS₂), and barium trisulfide (BaS₃). acs.org These diagrams show that the formation of sulfur-rich phases like BaS₂ and BaS₃ is favored by higher sulfur partial pressures (pS) and is dependent on the sample temperature (Tsample). researchgate.net
A general trend observed is that as the temperature increases, a higher sulfur partial pressure is required to form the more sulfur-rich compounds. acs.org For instance, at a temperature of 400°C, BaS₂ is stable in a sulfur partial pressure range of approximately 4 x 10¹ to 1 x 10⁴ Pa. Below this range, BaS is the stable phase, and above it, BaS₃ is formed. acs.org At temperatures below 400°C, only BaS₂ and BaS₃ are typically accessible. researchgate.net Computational models show excellent agreement with experimental data, particularly for the transition between BaS₂ and BaS₃ at high temperatures and pressures. researchgate.net
Table 1: Stability of Barium Sulfide Phases
| Phase | General Conditions for Stability |
|---|---|
| BaS | Lower sulfur partial pressure, higher temperatures. |
| BaS₂ | Intermediate sulfur partial pressure. |
| BaS₃ | Higher sulfur partial pressure, moderate temperatures. |
The equilibrium between different barium polysulfide species exists in both solid and solution phases. In the solid phase, the equilibrium between BaS, BaS₂, and BaS₃ is governed by the temperature and sulfur vapor pressure as depicted in the phase diagram. acs.org
In the solution phase, particularly in melts, the situation is more complex. At temperatures above approximately 550°C, a liquid flux of sulfur-rich barium polysulfide (BaSₓ, where x > 3) can form. acs.org The existence of this liquid phase is dependent on the sulfur concentration. For example, a temperature-composition phase diagram for the Ba-S system indicates that a liquid phase exists in a specific temperature range only when the sulfur concentration is high, around 80 atomic percent or more. acs.org Specifically, liquid BaS₃ is present above 660°C and undergoes a peritectic transformation as the temperature decreases. acs.org This suggests that at lower temperatures, the liquid polysulfide must have a sulfur order greater than 3. acs.org
The equilibrium in aqueous solutions involves the dissolution of solid this compound and the subsequent interconversion between different polysulfide anions (Sₙ²⁻). The solubility and the distribution of these anions are dependent on factors such as pH, temperature, and the presence of other ions.
Kinetics of Reaction Pathways Involving this compound
The kinetics of reactions involving this compound determine the rates at which these compounds form, decompose, and interconvert. These kinetic aspects are critical for the synthesis of desired polysulfide species and their subsequent use in other reactions.
The formation of higher-order this compound, such as BaS₃, is associated with fast reaction kinetics. acs.org This rapid formation is utilized in the synthesis of other materials, where BaS₃ acts as a reactive intermediate. For example, the formation of BaS₃ as an intermediate can significantly lower the required temperature for the synthesis of certain perovskites. acs.org Experimental observations show the conversion of BaS to BaS₃ at temperatures around 375-400°C in the presence of a sulfur source. acs.org
The decomposition of this compound is also a key kinetic process. Barium trisulfide (BaS₃) is not stable at moderate temperatures under reduced sulfur partial pressure. acs.org For instance, when the external sulfur source is removed, BaS₃ has been observed to decompose into BaS₂ at a temperature of 575°C. acs.org The rate of decomposition for polysulfides, in general, is accelerated by increasing temperature and alkalinity.
In solution, polysulfide ions (Sₙ²⁻) are in a dynamic equilibrium, undergoing rapid interconversion reactions where the length of the sulfur chain changes. These reactions are generally considered to be fast processes. This interconversion involves the transfer of sulfur atoms between different polysulfide anions.
While specific mechanistic studies on this compound are not extensively detailed in available literature, the general mechanism for polysulfide interconversion in aqueous solutions is understood to involve nucleophilic attack of a sulfide or polysulfide ion on a sulfur chain. This leads to the cleavage and formation of new S-S bonds, resulting in a redistribution of chain lengths. These reactions are crucial in determining the speciation of polysulfides in solution at any given time.
Electrochemical Behavior and Redox Transformations
The electrochemical properties of this compound are centered around the redox activity of the polysulfide chain. These compounds can undergo oxidation and reduction reactions, which are fundamental to their potential use in electrochemical applications.
Cyclic voltammetry studies of aqueous polysulfide solutions indicate a self-catalysis process in their electrochemical oxidation. researchgate.net The number of electrons transferred in the rate-determining step of the anode oxidation is close to one, and the reaction rate constant for the self-catalysis is large, suggesting that the inter-reactions of the polysulfides are rapid. researchgate.net
A notable example of the redox transformation of this compound is the electrochemical synthesis of a mixed sulfide/polysulfide compound, Ba₂Ag₈S₇. This compound was grown from a BaS₃/ethylenediamine solution in a two-electrode chemical cell. The formation of this product, which contains both sulfide (S²⁻) and disulfide (S₂²⁻) ions, indicates a reductive decomposition of the trisulfide (S₃²⁻) anions during the electrochemical process.
Redox Cycling of Polysulfide Anions
The redox cycling of polysulfide anions (Sn²⁻) involves a series of complex oxidation and reduction reactions where the sulfur chain length changes. In general, polysulfides are known to be redox-active, capable of acting as both reducing and oxidizing agents. nih.gov The process involves the interconversion between elemental sulfur (S₈), long-chain polysulfides (e.g., S₈²⁻, S₆²⁻), and shorter-chain sulfides (e.g., S₄²⁻, S₂²⁻, S²⁻). These transformations are central to the functioning of sulfur-based electrochemical systems. rsc.org
However, specific studies detailing the redox potentials, reaction kinetics, and discrete intermediates involved in the redox cycling of barium polysulfides are not extensively documented in peer-reviewed literature. Electrochemical studies tend to focus on systems with more immediate application in energy storage, such as those containing Li⁺, Na⁺, or K⁺ cations. rsc.org
Electrocatalytic Mechanisms Involving Barium-Containing Species
Electrocatalysis is employed in sulfur electrochemistry to accelerate the sluggish kinetics of polysulfide conversion reactions. rsc.orgrsc.org Various materials, including metal sulfides, oxides, and single-atom catalysts, have been shown to promote these redox processes, primarily in the context of lithium-sulfur batteries. osti.gov The mechanism often involves the catalyst providing active sites that lower the energy barrier for the conversion of long-chain polysulfides to Li₂S and vice versa.
There is a notable absence of research investigating or identifying electrocatalytic mechanisms that specifically involve barium-containing species for polysulfide redox reactions. The current body of scientific work on polysulfide catalysis does not include barium compounds among the materials typically studied for this purpose.
Interactions with Other Chemical Species and Surfaces
The interaction of polysulfides with other chemical species and surfaces is a critical area of study, particularly for controlling their solubility and reactivity.
Adsorption Mechanisms on Functionalized Materials
The adsorption of polysulfides onto functionalized materials is a key strategy to mitigate issues like the "shuttle effect" in lithium-sulfur batteries, where soluble polysulfides migrate away from the cathode. stanford.eduosti.gov Materials with high surface area or specific chemical functionalities, such as metal oxides and various nanostructured carbons, are used to trap polysulfide anions via chemisorption or physisorption. osti.gov The mechanism often involves Lewis acid-base interactions between the polysulfide anions and the surface of the adsorbent material.
While these principles are well-established for lithium polysulfides, dedicated studies on the specific adsorption mechanisms of barium polysulfides on functionalized materials are not available. The influence of the divalent Ba²⁺ cation on the adsorption process, compared to the monovalent Li⁺ cation, has not been characterized.
Ligand Exchange and Complexation Reactions
Ligand exchange is a fundamental reaction in coordination chemistry where one ligand in a coordination complex is replaced by another. libretexts.orgchemguide.co.uk Polysulfide anions are known to act as ligands, forming complexes with various metals. Barium, as a large alkaline earth metal with a relatively low charge density, readily forms coordination complexes with a variety of ligands, often featuring bridging coordination modes. alfa-chemistry.comresearchgate.net
Despite the known ability of both barium to form complexes and polysulfides to act as ligands, specific research detailing ligand exchange reactions involving a barium center and polysulfide ligands is not present in the available literature. Similarly, the synthesis and structural characterization of discrete barium polysulfide coordination complexes have not been reported.
Theoretical and Computational Chemistry of Barium Polysulfides
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of materials. It allows for the calculation of ground-state properties of systems, including their geometry, electronic band structure, and energetics.
DFT calculations have been utilized to optimize the geometries and determine the relative stabilities of various barium-sulfur compounds. For instance, studies on barium sulfide (B99878) (BaS) have explored its structural phase transitions under pressure, predicting new metastable polymorphs and investigating their vibrational and thermodynamic properties using various DFT functionals like Hartree-Fock, GGA-PBE, and hybrid B3LYP nih.gov. These calculations aim to understand how pressure influences the atomic arrangement and electronic states, potentially leading to new applications in optoelectronics nih.gov.
Research has also focused on barium trisulfide (BaS₃), identifying novel crystal structures and their stability under pressure. For example, a new P3₁2₁ phase of BaS₃ was predicted at 100 GPa, exhibiting a lower enthalpy than previously proposed structures researchgate.net. DFT has also been used to study BaS₃ within ternary systems like Ba–Zr–S, predicting its stability under specific temperature and pressure conditions and its role as a reaction intermediate in the synthesis of materials like BaZrS₃ researchgate.netacs.orgarxiv.org. These studies often involve calculating formation enthalpies and comparing the energies of different structural configurations to identify the most stable ones acs.orgarxiv.org.
While specific geometry optimizations for various barium polysulfide anions (e.g., S₂²⁻, S₃²⁻, S₄²⁻) complexed with Ba²⁺ are less detailed in the available literature, DFT studies on related compounds, such as Ba₃Sb₂S₇ which contains S₂²⁻ ligands, indicate the use of these methods to characterize the electronic structure and semiconductor properties researchgate.net.
Electronic band structure calculations, typically performed using DFT, are crucial for understanding the electrical and optical properties of solid-state materials. For barium sulfide (BaS), DFT has been employed to investigate its electronic band structure and density of states (DOS), particularly in relation to its phase transitions under pressure researchgate.net. These calculations help in predicting band gaps, which are fundamental to a material's semiconducting or insulating behavior. For example, BaS is described as an n-type semiconductor with a band gap of 2.1 eV mit.edu.
In the context of barium polysulfides, research on Ba₃Sb₂S₇, which features disulfide (S₂²⁻) ligands, indicates it is an indirect semiconductor with a band gap of approximately 2.1–2.7 eV, as determined by optical diffuse reflectance measurements and supported by electronic band structure calculations researchgate.net. Studies on BaS₃ have also yielded band gap values; for instance, the Materials Project lists a calculated band gap of 1.184 eV for a specific orthorhombic phase of BaS₃ materialsproject.org. Computational studies within ternary systems like Ba–Sn–S have also computed band gaps for various phases, ranging from 1.67 to 2.5 eV, suggesting potential applications in solar energy harvesting rsc.org.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of systems at the atomic or molecular level. They provide insights into diffusion, transport, and interactions within liquids, solids, and interfaces.
MD simulations have been applied to understand the dynamics of liquid barium sulfide (BaS). Studies have focused on calculating structural relaxation times in the supercooled liquid state and inferring dynamics in the glassy state researchgate.net. These simulations often employ interatomic potentials to model the interactions between particles, allowing for the quantification of nucleation times and crystal growth rates in supercooled BaS liquid researchgate.net.
While direct MD simulations of this compound in solution are not extensively detailed in the provided results, MD is a standard tool for studying the solvation structure and dynamics of polysulfides in general, particularly in the context of lithium-sulfur batteries lbl.govnih.gov. These simulations help understand how polysulfide chains interact with solvent molecules and ions, which is critical for their behavior in electrochemical systems.
The transport and interaction dynamics of polysulfides are critical in various electrochemical applications. While specific studies on this compound in this regard are limited, research on lithium-sulfur (Li-S) batteries extensively uses computational methods, including MD and DFT, to study polysulfide shuttle effects lbl.govrsc.orgnih.govresearchgate.netresearchgate.netnih.gov. These studies investigate how polysulfide species move within the electrolyte and interact with electrode materials. For example, MD simulations can model polysulfide diffusion at interfaces researchgate.net, and DFT can predict adsorption energies of polysulfides on various surfaces, revealing their interaction strengths rsc.orgnih.govnih.gov.
Ab Initio and Quantum Chemical Approaches for Predicting Reactivity
Ab initio and other quantum chemical methods go beyond electronic structure to predict chemical reactivity, reaction mechanisms, and molecular properties. These approaches are vital for understanding how this compound might participate in chemical transformations.
DFT calculations have been used to predict the reactivity of barium-containing materials, such as their role as intermediates in synthesis researchgate.netacs.orgarxiv.orgresearchgate.net. For instance, the stability and formation of BaS₃ under various conditions have been investigated using ab initio methods, providing insights into its potential as a reaction intermediate in the synthesis of complex materials acs.orgarxiv.org.
In the broader context of sulfur chemistry, ab initio and quantum chemical calculations are employed to study the reaction mechanisms and energetics of polysulfide species, including their disproportionation and redox reactions nih.govucsd.edu. While not specific to this compound, these studies establish the methodologies for predicting reactivity, such as calculating activation energies for bond breaking or formation, which could be applied to barium-containing polysulfides in future research. For example, quantum chemical insights into barium sulfide nanoclusters have been reported, focusing on structural stability and electronic properties using DFT researchgate.net.
Advanced Applications and Functional Materials Derived from Barium Polysulfides
Environmental Chemistry Applications (Focus on Mechanisms of Interaction and Removal)
The application of barium polysulfides in environmental chemistry is an area with historical roots and emerging potential, particularly concerning their interaction with and removal of various contaminants. While specific, detailed studies on the mechanisms of interaction for widespread environmental remediation are still developing, their chemical characteristics suggest potential utility. Historically, barium compounds have been employed in various industrial processes, which may have included environmental management aspects bg.ac.rs. The focus in this domain is on understanding how this compound chemically engage with pollutants to facilitate their sequestration or degradation.
Selective Sorption and Removal of Contaminants (e.g., hydrocarbons, metals)
The selective sorption and removal of specific contaminants, such as heavy metals and organic pollutants like hydrocarbons, represent a key area of interest in environmental chemistry. While direct, extensively documented research specifically detailing the selective sorption of hydrocarbons by this compound is limited in the provided sources, their chemical structure suggests potential interactions. For heavy metal ions, materials containing sulfur species are often effective due to strong binding affinities. This compound, with their sulfur chains, could potentially chelate or ionically bind to metal cations. However, detailed studies quantifying the sorption capacity or elucidating the specific mechanisms (e.g., chemisorption, ion exchange) for hydrocarbons or metals using this compound are not prominently featured in the initial review of available literature.
Role in Wastewater Treatment Processes
This compound have been historically noted in industrial contexts in Serbia, suggesting potential past applications in industrial processes that might have included wastewater treatment bg.ac.rs. However, the specific roles and mechanisms by which this compound function in modern wastewater treatment processes are not extensively detailed in the provided snippets. Potential applications could involve their use as adsorbents, flocculants, or as components in filtration systems, leveraging their chemical properties to remove dissolved or suspended pollutants. Further research is required to establish their efficacy and mechanisms in contemporary wastewater treatment methodologies.
Other Emerging Research Areas Involving this compound
Beyond electrochemical and environmental applications, this compound are being explored in other novel research domains, particularly in material synthesis and catalysis.
Novel Material Synthesis Pathways (e.g., inverse vulcanization applications)
The synthesis of novel materials, including sulfur-rich polymers, is an active field of research. This compound, as compounds containing multiple sulfur atoms, can serve as precursors or components in advanced material synthesis. Their formation from barium sulfide (B99878) and elemental sulfur represents a fundamental synthesis pathway scribd.comgoogle.com. While direct applications in "inverse vulcanization" – a process typically involving the polymerization of monomers in the presence of elemental sulfur or polysulfides to create sulfur-rich polymers – are not explicitly detailed in the provided sources, the inherent polysulfide structure of these compounds makes them candidates for such polymer architectures. Research could explore their use as cross-linking agents or sulfur sources to create new polymeric materials with tailored properties for applications such as energy storage or advanced composites.
Explorations in Catalysis
This compound are recognized for their potential in catalysis, particularly in organic synthesis chembk.com. Their sulfur-rich nature and the presence of barium ions can influence catalytic activity. While specific reaction pathways and detailed catalytic mechanisms are still under investigation, their inclusion in lists of catalysts for organic synthesis suggests their utility in facilitating chemical transformations. This could involve applications in oxidation, reduction, or other synthetic organic reactions where sulfur-containing compounds or barium species are known to play a role. Further exploration is needed to define their scope and efficiency as heterogeneous or homogeneous catalysts in various chemical processes.
Future Directions and Unexplored Research Avenues
Development of Novel Synthetic Routes with Enhanced Control over Polysulfide Stoichiometry
Future research should prioritize the development of novel synthetic methodologies that allow for fine-tuning of the sulfur chain length. This could involve exploring low-temperature synthesis routes, employing templating agents, or utilizing advanced reaction control techniques such as microfluidics or pulsed laser deposition. Understanding the thermodynamic and kinetic factors governing polysulfide chain formation in the presence of barium ions is crucial for designing synthetic pathways that yield specific BaSx compositions with high purity and yield. For instance, research into the synthesis of alkaline earth metal polysulfides has shown that reaction conditions and the choice of precursors can influence the resulting chain lengths orscience.ruresearchgate.net.
Advanced In Situ/Operando Characterization Techniques for Real-Time Reaction Monitoring in Complex Systems
The behavior of barium polysulfides in dynamic environments, such as during catalytic reactions, electrochemical processes, or in biological systems, is not fully understood. Current characterization often relies on ex situ analysis, which may not accurately reflect the species and transformations occurring under operational conditions. The prompt requires exploring advanced in situ and operando characterization techniques for real-time monitoring in complex systems.
Future work should focus on applying and developing techniques such as in situ Raman spectroscopy, X-ray absorption spectroscopy (XAS), and advanced microscopy (e.g., transmission electron microscopy, atomic force microscopy) to study this compound in real-time. These methods can provide insights into structural changes, chemical state transformations, and reaction intermediates during processes relevant to their applications. For example, in lithium-sulfur batteries, in situ/operando techniques are vital for understanding polysulfide shuttle mechanisms and interfacial evolution nih.govrsc.org. Adapting such methodologies for this compound in different chemical environments will be key to elucidating their reaction pathways and degradation mechanisms.
Integration of Machine Learning and Artificial Intelligence in Predicting Barium Polysulfide Behavior
Future research directions should include the development of ML models trained on existing experimental and computational data related to this compound and similar chalcogenide compounds. These models could predict properties such as solubility, stability, reactivity, and potential performance in specific applications based on compositional and structural features. Furthermore, AI could be employed to guide the search for novel synthetic routes with improved stoichiometry control or to optimize reaction conditions by identifying complex correlations between input parameters and output properties. For instance, ML has been successfully applied to predict properties of chalcogenides for memristors infim.ro and oxysulfide perovskites for water-splitting snu.edu.in, demonstrating its potential in related material systems.
Exploration of Barium Polysulfide Analogues and Derivatives for Tunable Properties
Future research should systematically investigate the synthesis and properties of strontium polysulfides (SrSx), calcium polysulfides (CaSx), and magnesium polysulfides (MgSx). Comparative studies focusing on how cation size, charge, and coordination environment affect polysulfide chain formation, stability, and interaction with other species would be invaluable. For example, studies on strontium polysulfides have identified new polymorphs and layered structures, highlighting the diversity achievable within this class of compounds acs.orgresearchgate.net. Exploring derivatives of this compound, such as doped materials or composite structures, could also lead to tunable properties for specific technological demands.
Deeper Mechanistic Understanding of Complex Polysulfide Interactions in Diverse Chemical Environments
The precise mechanisms governing the behavior of this compound in various chemical environments remain largely unexplored. This includes their interactions with other chemical species, their stability under different pH and redox conditions, and their role in complex reaction pathways. For instance, their use as pesticides suggests interactions with biological molecules, while their potential in electronics implies interactions with other inorganic materials.
Future research should aim to elucidate these mechanisms through a combination of experimental and computational approaches. This could involve detailed studies of the chemical stability of different BaSx species in aqueous and non-aqueous solutions, investigations into their redox behavior, and analysis of their interactions with surfaces or active sites in catalytic or electrochemical systems. For example, research on lithium polysulfides has revealed complex interactions with current collectors and electrolytes, highlighting the importance of understanding these interfacial chemistries acs.orgacs.orgresearchgate.netosti.gov. Applying similar mechanistic investigations to this compound in relevant environments will be crucial for optimizing their performance and predicting their longevity.
Data Table: Comparative Properties of Selected Metal Polysulfides
Q & A
Q. How to design a robust research question for funding proposals targeting novel applications of this compound?
- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example:
- "How do sulfur chain dynamics in BaSₓ influence its efficacy as a solid-state electrolyte?"
Justify novelty by identifying gaps in high-temperature ionic conductivity studies. Align with funding priorities (e.g., energy storage or catalysis) and include pilot data on ionic mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
